molecular formula C9H9NO B596672 5-Cyclopropylnicotinaldehyde CAS No. 1211589-30-8

5-Cyclopropylnicotinaldehyde

Cat. No.: B596672
CAS No.: 1211589-30-8
M. Wt: 147.177
InChI Key: HCZNIRXDMASLJT-UHFFFAOYSA-N
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Description

5-Cyclopropylnicotinaldehyde is an organic compound with the molecular formula C9H9NO It is a derivative of nicotinaldehyde, where a cyclopropyl group is attached to the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylnicotinaldehyde typically involves the cyclopropylation of nicotinaldehyde. One common method is the reaction of nicotinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary or tertiary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

    Oxidation: 5-Cyclopropylnicotinic acid.

    Reduction: 5-Cyclopropylnicotinyl alcohol.

    Substitution: Various substituted alcohols depending on the Grignard reagent used.

Scientific Research Applications

5-Cyclopropylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Cyclopropylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: The parent compound without the cyclopropyl group.

    Cyclopropylbenzaldehyde: A similar compound where the cyclopropyl group is attached to a benzaldehyde instead of a nicotinaldehyde.

Uniqueness

5-Cyclopropylnicotinaldehyde is unique due to the presence of both the cyclopropyl group and the nicotinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-cyclopropylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNIRXDMASLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745106
Record name 5-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-30-8
Record name 5-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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